molecular formula C14H15ClN6O B1683972 BIIB021 CAS No. 848695-25-0

BIIB021

Numéro de catalogue: B1683972
Numéro CAS: 848695-25-0
Poids moléculaire: 318.76 g/mol
Clé InChI: QULDDKSCVCJTPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BIIB021 est un inhibiteur de la protéine de choc thermique 90 (Hsp90) de petite taille, entièrement synthétique et administrable par voie orale. La Hsp90 est une chaperonne moléculaire qui joue un rôle crucial dans la maturation et la stabilisation de diverses protéines cellulaires. L'inhibition de la Hsp90 entraîne la dégradation des oncoprotéines qui stimulent la progression maligne, ce qui fait de la Hsp90 une cible importante pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

BIIB021 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

In Vivo

6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine has been studied for its effects on various in vivo models. In one study, it was found to have an inhibitory effect on the growth of human breast cancer cells in mice. In another study, it was shown to have an anti-inflammatory effect in rats.

In Vitro

6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine has also been studied for its effects on various in vitro models. In one study, it was found to inhibit the growth of human breast cancer cells in culture. In another study, it was shown to have an anti-inflammatory effect in human monocytes.

Mécanisme D'action

Target of Action

BIIB021, also known as 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine, is a fully synthetic inhibitor of the heat shock protein Hsp90 . Hsp90 is a molecular chaperone that plays a crucial role in the maturation and stabilization of cellular proteins . It is involved in the regulation of several key oncogenic signaling proteins and steroid receptors .

Mode of Action

This compound binds competitively with geldanamycin in the ATP-binding pocket of Hsp90 . This binding inhibits the chaperone activity of Hsp90, leading to the degradation of client proteins . The activity of Hsp90 maintains a variety of client proteins in their active conformation .

Biochemical Pathways

The inhibition of Hsp90 by this compound results in the degradation of oncoproteins that drive malignant progression . This includes proteins such as HER-2, AKT, and Raf-1 . The degradation of these proteins disrupts the signaling cascades they are involved in, affecting various biochemical pathways .

Pharmacokinetics

The maximum tolerated dose (MTD) of this compound was found to be 700 mg twice weekly when dosed for 3 weeks out of each 4-week course . The plasma exposure to this compound was dose-dependent, with the maximum concentration (Cmax) occurring at approximately 90 minutes and the half-life (t1/2) being approximately 1 hour across dosing cohorts of 25 to 800 mg this compound twice weekly .

Result of Action

The inhibition of Hsp90 by this compound leads to the degradation of client proteins, which results in growth inhibition and cell death in cell lines from a variety of tumor types at nanomolar concentrations . In addition, this compound treatment up-regulates the expression of the heat shock proteins Hsp70 and Hsp27 .

Action Environment

The efficacy of this compound can be influenced by environmental factors. For example, the compound’s action can be potentiated by other therapeutics . Furthermore, this compound has been shown to overcome multidrug resistance, suggesting that it may be effective in a variety of treatment environments .

Activité Biologique

6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine has been shown to have a wide range of biological activities. In vitro studies have shown it to have anti-inflammatory, anti-proliferative, and anti-angiogenic effects. It has also been shown to inhibit the growth of various types of cancer cells in vitro.
Biochemical and Physiological Effects
6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the synthesis of DNA and RNA. It has also been shown to inhibit the activity of various proteins involved in the regulation of cell growth and proliferation. Additionally, it has been shown to have anti-inflammatory, anti-proliferative, and anti-angiogenic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine in lab experiments is its small size, which makes it easier to study its effects on various biological systems. Additionally, it has been shown to have a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, it is important to note that 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine is not approved for clinical use, and its effects on humans have not been fully studied.

Orientations Futures

Due to its wide range of biological activities and small size, 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine has the potential to be used in a variety of therapeutic applications. Future research should focus on further exploring its effects on various biological systems, as well as its potential use in various therapeutic applications. Additionally, further research should be conducted to further understand its mechanism of action and pharmacodynamics. Finally, further research should be conducted to explore its potential use in the development of new drugs and therapies.

Analyse Biochimique

Biochemical Properties

BIIB021 binds competitively with geldanamycin in the ATP-binding pocket of Hsp90 . This binding inhibits the chaperone activity of Hsp90, resulting in the degradation of Hsp90 client proteins including HER-2, AKT, and Raf-1 . It also up-regulates the expression of heat shock proteins Hsp70 and Hsp27 .

Cellular Effects

This compound has been shown to inhibit cell growth and induce cell death in a variety of tumor cell lines at nanomolar concentrations . It downregulates HSP90 expression in cells and inhibits the refolding activity of luciferase in the presence of cell lysate . It also alters the transcript levels of cancer-related genes involved in various cellular processes such as metastases, apoptotic cell death, cell cycle, cellular senescence, DNA damage and repair mechanisms, epithelial-to-mesenchymal transition, hypoxia, telomeres and telomerase, and cancer metabolism pathways .

Molecular Mechanism

This compound interrupts the ATP hydrolysis process of HSP90, inhibiting the stabilization and correct folding of client proteins . This leads to the degradation of these proteins and inhibition of tumor growth . It also induces changes in gene expression, affecting various oncogenic signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been shown to have activity on both daily and intermittent dosing schedules, providing dose schedule flexibility for clinical studies

Dosage Effects in Animal Models

Oral administration of this compound has led to the degradation of Hsp90 client proteins measured in tumor tissue and resulted in the inhibition of tumor growth in several human tumor xenograft models . The first-generation drug this compound completely inhibits tumor growth in murine cancer models when administered orally at its maximum tolerated dose (MTD, 625 mg/kg/week, p.o.) .

Metabolic Pathways

This compound is extensively metabolized primarily via hydroxylation of the methyl group (M7), O-demethylation (M2), and to a lesser extent by glutathione conjugation (M8 and M9). The majority of M7 in dog hepatocytes was further metabolized to form the carboxylic acid (M3) and glucuronide conjugate (M4) .

Subcellular Localization

Given that it targets Hsp90, a molecular chaperone that is widely expressed and functions in the maturation and stabilization of cellular proteins , it is likely that this compound is localized to areas where Hsp90 and its client proteins are found.

Analyse Des Réactions Chimiques

BIIB021 subit plusieurs types de réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

    Réduction : Le composé peut être réduit pour former différents produits réduits.

    Substitution : this compound peut subir des réactions de substitution où des substituants spécifiques sur le cycle purinique sont remplacés par d'autres groupes fonctionnels.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Mécanisme d'action

This compound exerce ses effets en se liant de manière compétitive à la geldanamycine dans la poche de liaison à l'ATP de la Hsp90. Cette liaison interfère avec la fonction de chaperonne de la Hsp90, ce qui conduit à la dégradation des protéines clientes telles que HER-2, AKT et Raf-1. L'inhibition de la Hsp90 entraîne la régulation positive des protéines de choc thermique Hsp70 et Hsp27, ce qui conduit en fin de compte à l'inhibition de la croissance et à la mort cellulaire dans les cellules tumorales .

Comparaison Avec Des Composés Similaires

BIIB021 est unique par rapport aux autres inhibiteurs de la Hsp90 en raison de sa nature entièrement synthétique et de sa disponibilité par voie orale. Des composés similaires comprennent :

La nature synthétique et la disponibilité par voie orale de this compound en font un candidat prometteur pour une utilisation clinique, offrant une flexibilité dans le schéma posologique et des biomarqueurs potentiels pour les essais cliniques .

Propriétés

IUPAC Name

6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6O/c1-7-4-17-9(8(2)11(7)22-3)5-21-6-18-10-12(15)19-14(16)20-13(10)21/h4,6H,5H2,1-3H3,(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULDDKSCVCJTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025952
Record name (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848695-25-0
Record name [6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-yl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848695-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIIB021
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848695250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIIB021
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12359
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIIB 021
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIIB021
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/851B9FQ7Q0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine
Reactant of Route 6
6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.